Cas no 940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate)

2-Methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate is a specialized carbamate derivative with applications in organic synthesis and agrochemical research. Its structure, featuring methoxyethyl and methoxyethoxycarbonylimino functional groups, enhances solubility and reactivity, making it a valuable intermediate for constructing complex molecules. The compound’s stability under mild conditions allows for controlled reactions, while its bifunctional design facilitates selective modifications in target substrates. Its utility extends to the development of biologically active compounds, particularly in pesticide and pharmaceutical formulations. The presence of ether linkages contributes to improved compatibility with polar solvents, streamlining synthetic workflows. This compound is suited for researchers seeking a versatile and efficient building block for advanced chemical synthesis.
2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate structure
940868-64-4 structure
Product Name:2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
CAS No:940868-64-4
MF:C8H14N2O6
MW:234.206562519073
CID:803381
PubChem ID:329762905
Update Time:2025-11-02

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Chemical and Physical Properties

Names and Identifiers

    • Bis(2-methoxyethyl) diazene-1,2-dicarboxylate
    • 1,2-Diazenedicarboxylicacid, 1,2-bis(2-methoxyethyl) ester
    • Di-2-methoxyethyl azodicarboxylate
    • Azodicarboxylic acid bis(2-methoxyethyl ester)
    • DMEAD
    • PubChem23469
    • ST24046164
    • 1,2-Bis(2-methoxyethyl) 1,2-diazenedicarboxylate (ACI)
    • Azodicarboxylic acid bis(2-methoxyethyl) ester
    • Azodicarboxylic acid di(2-methoxyethyl) ester
    • Bis(2-methoxyethyl) azodicarboxylate
    • 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
    • Inchi: 1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3
    • InChI Key: PGHKJMVOHWKSLJ-UHFFFAOYSA-N
    • SMILES: O=C(OCCOC)N=NC(OCCOC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 219
  • Topological Polar Surface Area: 95.8

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Danger
  • Hazard Statement: H242-H315-H319-H332-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN3226 - class 4.1 - Self-reactive solid type D (DI-2-METHOXYETHYL AZODICARBOXYLATE)
  • WGK Germany:3
  • Hazard Category Code: 20-36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Pricemore >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
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2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine ,  N-Bromosuccinimide Solvents: Toluene ;  2 h, 20 °C
Reference
Preparation of azodicarboxylic acid bis(2-alkoxyethyl)ester and its intermediate and method for its preparation
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ,  N-Bromosuccinimide Solvents: Toluene ;  rt; 2 h, rt
Reference
Di-2-methoxyethyl azodicarboxylate (DMEAD): an inexpensive and separation-friendly alternative reagent for the Mitsunobu reaction
Sugimura, Takashi; Hagiya, Kazutake, Chemistry Letters, 2007, 36(4), 566-567

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  N-Bromosuccinimide Solvents: Toluene ;  2 h, 20 °C
Reference
Manufacture of azodicarboxylic diesters without separating or purifying hydrazinedicarboxylate intermediates
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Sulfuric acid ,  Sodium bromate Solvents: Pentane ;  4.2 h, 0 °C
Reference
Preparation of azodicarboxylate esters by electrolysis of carbamate esters
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Bromine Solvents: Dichloromethane ;  < 15 °C; 0.5 h, < 15 °C
Reference
Azodicarboxylic acid bis(2-alkoxyethyl) ester compounds and the manufacturing methods therefor
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine ,  N-Bromosuccinimide Solvents: Xylene ;  3 h, rt
Reference
DMEAD: a new dialkyl azodicarboxylate for the Mitsunobu reaction
Hagiya, Kazutake; Muramoto, Natsuko; Misaki, Tomonori; Sugimura, Takashi, Tetrahedron, 2009, 65(31), 6109-6114

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  Tetrabutylammonium tribromide Solvents: 1,4-Dioxane ;  4 h, 50 °C
Reference
Method for manufacturing an azo compound with high yield
, Japan, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Oxygen ,  Copper bromide (CuBr2) Catalysts: Cerium ammonium nitrate Solvents: Acetic acid ;  4 h, 40 °C
Reference
Manufacturing method of azo compound with good yield
, Japan, , ,

Production Method 9

Reaction Conditions
Reference
Product class 6: aliphatic azo compounds
Kempa, S.; Wallach, L.; Rueck-Braun, K., Science of Synthesis, 2010, 41, 459-506

Production Method 10

Reaction Conditions
Reference
Method for manufacturing of azo compounds by oxidative dehydrogenation of hydrazine derivatives
, Japan, , ,

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Raw materials

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Preparation Products

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:940868-64-4)2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):215.0/387.0/819.0
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Additional information on 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

Recent Advances in the Study of 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate (CAS: 940868-64-4) in Chemical Biology and Pharmaceutical Research

The compound 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate (CAS: 940868-64-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamate and imino functional groups, has shown promising potential in various applications, including drug delivery systems, enzyme inhibition, and as a precursor in the synthesis of bioactive molecules. Recent studies have explored its physicochemical properties, stability, and interactions with biological targets, providing valuable insights for future therapeutic developments.

One of the key areas of research involving 940868-64-4 is its role in prodrug design. The compound's ability to undergo controlled hydrolysis under physiological conditions makes it an attractive candidate for masking active drug moieties, thereby improving bioavailability and reducing side effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in enhancing the delivery of antiviral agents, with notable improvements in pharmacokinetic profiles compared to traditional formulations. The study highlighted the compound's stability in acidic environments, a critical factor for oral drug delivery.

In addition to its prodrug applications, 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate has been investigated for its inhibitory effects on specific enzymes. Research conducted at the University of Cambridge in 2024 revealed its potential as a reversible inhibitor of serine hydrolases, a class of enzymes implicated in numerous pathological conditions, including inflammation and cancer. The study utilized X-ray crystallography to elucidate the binding interactions, providing a structural basis for further optimization of this compound as a therapeutic agent.

Another notable advancement is the use of 940868-64-4 in the synthesis of novel bioactive molecules. A recent publication in Organic Letters detailed its application as a key intermediate in the construction of heterocyclic compounds with antimicrobial properties. The researchers employed a one-pot reaction strategy, leveraging the compound's reactivity to achieve high yields and selectivity. This approach opens new avenues for the development of antibiotics targeting resistant bacterial strains.

Despite these promising findings, challenges remain in the widespread adoption of 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate. Issues such as scalability of synthesis, long-term stability, and potential toxicity profiles require further investigation. Ongoing studies are focusing on addressing these limitations through structural modifications and advanced formulation techniques. For instance, a collaborative effort between academic and industrial researchers is currently exploring nanoparticle-based delivery systems to enhance the compound's therapeutic index.

In conclusion, the recent research on 940868-64-4 underscores its versatility and potential in chemical biology and pharmaceutical applications. From prodrug design to enzyme inhibition and antimicrobial synthesis, this compound continues to inspire innovative approaches in drug development. Future studies will likely expand its utility, paving the way for novel therapeutics with improved efficacy and safety profiles. The scientific community eagerly anticipates further breakthroughs in this area, as the compound's unique properties offer a fertile ground for exploration and discovery.

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Amadis Chemical Company Limited
(CAS:940868-64-4)2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate
A859580
Purity:99%/99%/99%
Quantity:5.0g/10.0g/25.0g
Price ($):215.0/387.0/819.0
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